Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a tetrahydrothienopyridine core with distinct substitutions at the 2-, 3-, and 6-positions. The 2-position is substituted with a 2-phenoxybenzamido group, the 3-position with an ethyl carboxylate, and the 6-position with an acetyl group.
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(2-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-3-31-25(30)22-19-13-14-27(16(2)28)15-21(19)33-24(22)26-23(29)18-11-7-8-12-20(18)32-17-9-5-4-6-10-17/h4-12H,3,13-15H2,1-2H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMPPIPCIVAYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: The initial step involves the construction of the thienopyridine core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a 2-aminothiophene derivative, with a β-ketoester under acidic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride in the presence of a catalyst like pyridine.
Attachment of the Phenoxybenzamido Group: The phenoxybenzamido group is introduced through an amide coupling reaction. This can be achieved by reacting the thienopyridine intermediate with 2-phenoxybenzoic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like amines or thiols can replace the phenoxy group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Hydrolysis: Carboxylic acid
Scientific Research Applications
Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with DNA or proteins, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Receptor Binding and Allosteric Modulation
- Adenosine A1 Receptors: demonstrates that 2-amino-3-benzoylthiophenes enhance adenosine A1 binding via hydrogen bonding. The target compound’s 2-phenoxybenzamido group may mimic this interaction but could exhibit weaker allosteric effects due to the absence of a free amino group .
- Antitubulin Activity: Analogs with trimethoxyanilino substituents () show potent antitubulin effects, suggesting the target’s phenoxybenzamido group—with a similar aromatic profile—may share this activity, though empirical data are needed .
Comparative Data Table
Biological Activity
Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core structure with an ethyl ester and an acetyl group. Its unique structure contributes to its diverse biological activities.
Structural Formula
Key Functional Groups
- Thieno[2,3-c]pyridine : Provides a heterocyclic framework.
- Phenoxybenzamide : Imparts potential interactions with biological targets.
- Ethyl Carboxylate : Enhances solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress, leading to cytotoxic effects in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range.
- Mechanistic Insights : Flow cytometry analysis revealed increased sub-G1 population indicative of apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it possesses moderate activity against a range of pathogenic bacteria and fungi.
Comparative Analysis
| Activity Type | Test Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacterial | E. coli | 32 µg/mL |
| Fungal | C. albicans | 16 µg/mL |
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Key findings include:
- Bioavailability : The compound demonstrated favorable absorption characteristics.
- Toxicity Profile : Acute toxicity studies indicated a safe profile at therapeutic doses.
Ongoing Research
Current investigations are focusing on:
- Combination Therapies : Exploring synergistic effects with existing anticancer agents.
- Target Identification : Elucidating specific molecular targets involved in the compound's action.
Q & A
Q. Methodological Guidance :
- Monitor reaction progress using TLC and confirm product identity via -NMR and MS .
- Optimize solvent polarity (e.g., DMF for amidation) and temperature (reflux for acetylation) to minimize side products .
Basic: How is the molecular structure and stereochemistry confirmed?
Q. Analytical Techniques :
Q. Methodological Guidance :
- For X-ray analysis, use SHELXTL for refinement and validate hydrogen bonding patterns .
- Assign NMR signals by comparing with structurally related compounds (e.g., methyl/ethyl substitutions) .
Advanced: How can reaction yields and purity be optimized during synthesis?
Q. Key Variables and Solutions :
| Challenge | Optimization Strategy | Reference |
|---|---|---|
| Low cyclization yield | Use BOP/TBTU coupling agents for piperidone activation | |
| Impurities in amidation | Employ sodium hydride in DMF for efficient nucleophilic substitution | |
| Poor solubility | Convert to hydrochloride salts for improved aqueous solubility |
Q. Data-Driven Example :
- In Gewald reactions, substituting piperidones with Boc-protected derivatives increased yields from 54% to 89% .
Advanced: How to resolve contradictions in reported biological activity data?
Case Study : Antimicrobial Activity Variations
| Study | Substituent | Activity (MIC) | Assay Model | Reference |
|---|---|---|---|---|
| A | Perfluorobenzamido | 0.23 μM (Mtb) | In vitro macrophage model | |
| B | Nitrofuran | 0.44 μM (E. coli) | Broth microdilution |
Q. Methodological Guidance :
- Evaluate substituent electronic effects: Electron-withdrawing groups (e.g., nitro in nitrofuran) enhance ROS generation, increasing antimicrobial potency .
- Standardize assay conditions (e.g., pH, inoculum size) to reduce variability .
Advanced: How to predict bioactivity using computational chemistry?
Q. Approaches :
| Method | Application | Example | Reference |
|---|---|---|---|
| Molecular Docking | Target binding affinity | Interaction with A1 adenosine receptors | |
| DFT Calculations | Electron density mapping | Substituent effects on reactivity |
Q. Workflow :
Generate 3D conformers via X-ray data or quantum mechanics .
Dock into target receptors (e.g., tubulin for anticancer activity) using AutoDock Vina .
Validate predictions with SAR studies (e.g., compare acetyl vs. benzyl substituents) .
Advanced: Designing experiments to assess therapeutic potential in neurological disorders
Q. Experimental Design Framework :
| Objective | Methodology | Key Parameters | Reference |
|---|---|---|---|
| Neurotransmitter modulation | In vitro receptor binding assays | IC for GABA or NMDA receptors | |
| Blood-brain barrier (BBB) penetration | PAMPA-BBB model | Permeability coefficient (Pe) | |
| In vivo efficacy | Rodent seizure models | Dose-response curves |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
